molecular formula C22H22N8O2 B3009212 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396760-48-7

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3009212
CAS No.: 1396760-48-7
M. Wt: 430.472
InChI Key: UCLUHVMCYITFEJ-UHFFFAOYSA-N
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Description

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including tetrazole, benzoyl, piperidine, triazole, and phenyl groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicinal chemistry, 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Benzoylation: The tetrazole derivative can then be benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Piperidine Introduction: The benzoylated tetrazole can be reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.

    Triazole Formation: The final step involves the formation of the triazole ring, which can be achieved by cyclization of the appropriate hydrazine derivative with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: shares similarities with other compounds containing tetrazole, piperidine, and triazole rings.

    1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidine: Similar structure but lacks the triazole and phenyl groups.

    4-Phenyl-1H-1,2,4-triazol-5(4H)-one: Contains the triazole and phenyl groups but lacks the tetrazole and piperidine moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O2/c1-27-22(32)30(18-9-3-2-4-10-18)20(24-27)17-8-6-12-28(14-17)21(31)16-7-5-11-19(13-16)29-15-23-25-26-29/h2-5,7,9-11,13,15,17H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUHVMCYITFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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